1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Overview
Description
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary widely, and the specific structure can have significant effects on the compound’s properties and potential applications .Chemical Reactions Analysis
Benzofuran derivatives can participate in a variety of chemical reactions, depending on their specific structure .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely, depending on their specific structure .Scientific Research Applications
Chemical Entities of Biological Interest
This compound is listed in the Chemical Entities of Biological Interest (ChEBI) database . ChEBI is a freely available dictionary of molecular entities focused on ‘small’ chemical compounds . The compound’s presence in this database suggests that it may have biological relevance and could be used in research related to biological systems .
Flavor and Fragrance Agents
The compound has been used as a flavor and fragrance agent . It has a phenolic type odor and a chemical type flavor . This suggests potential applications in the food and beverage industry, as well as in the production of perfumes and other scented products .
Anticancer Activities
Some substituted benzofurans have shown significant anticancer activities . For example, a compound was found to have significant cell growth inhibitory effects in different types of cancer cells . While it’s not directly stated that “1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol” has these properties, the presence of the benzofuran structure suggests potential for research in this area .
Conductivity Boosting
A decomposition product of a similar compound has been found to act as a nucleating agent, boosting the conductivity of the final doped films . This suggests potential applications in the field of electronics and materials science .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2,2-dimethyl-3H-1-benzofuran-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(13)9-4-5-11-10(6-9)7-12(2,3)14-11/h4-6,8,13H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZXEBJGUXPZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(C2)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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